Proxibarbal

Migraine Preventive treatment Double-blind trial

Proxibarbal is a barbiturate derivative distinguished by minimal hypnotic action and a specific enzyme-inducing mechanism targeting serotonin and histamine degradation. Synthesized in 1956 as the racemic mixture 5-allyl-5-(2-hydroxypropyl)barbituric acid, it was historically approved in France for migraine prevention but later withdrawn due to immunoallergic thrombocytopenia risk.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 42013-34-3
Cat. No. B10784597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProxibarbal
CAS42013-34-3
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(CC1(C(=O)NC(=O)NC1=O)CC=C)O
InChIInChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16)
InChIKeyVNLMRPAWAMPLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proxibarbal (CAS 42013-34-3): Barbiturate Derivative with Quantifiable Non-Hypnotic Profile for Migraine Research


Proxibarbal is a barbiturate derivative distinguished by minimal hypnotic action and a specific enzyme-inducing mechanism targeting serotonin and histamine degradation [1]. Synthesized in 1956 as the racemic mixture 5-allyl-5-(2-hydroxypropyl)barbituric acid, it was historically approved in France for migraine prevention but later withdrawn due to immunoallergic thrombocytopenia risk [2][3]. The compound's hydroxyl side-chain decreases lipid solubility, conferring a hydrophilic character that fundamentally alters its pharmacokinetic and pharmacodynamic profile relative to classical barbiturates [4].

Why Proxibarbal Cannot Be Substituted by Other Barbiturates: Evidence-Based Pharmacological Divergence


Substituting Proxibarbal with another barbiturate—even one sharing a migraine indication like butalbital—introduces significant confounding variables. Proxibarbal's hydroxyl side-chain confers a hydrophilic character that fundamentally alters its distribution and elimination, resulting in a short half-life (51 minutes in rats) and primary renal clearance, contrasting sharply with lipophilic barbiturates that undergo hepatic oxidation and exhibit half-lives exceeding 35 hours [1][2]. Moreover, Proxibarbal is almost without hypnotic action, whereas most classical barbiturates produce marked sedation [3]. These differences in hypnotic activity, elimination kinetics, and dependence potential preclude direct substitution without altering the experimental or therapeutic outcome.

Proxibarbal Quantitative Differentiation: Head-to-Head and Class-Level Evidence for Procurement Decisions


Migraine Attack Reduction: 71% Elimination Rate in Double-Blind Placebo-Controlled Trial

In a double-blind study of 35 patients (30 female, 5 male), Proxibarbal at 3 × 100 mg/day for 3 months eliminated migraine attacks in 25 out of 35 cases (71%) and reduced attack frequency from 5–30 per month to 0–1 per month [1].

Migraine Preventive treatment Double-blind trial

Hypnotic Activity: Near-Complete Absence vs. Classical Barbiturates

Proxibarbal is described as 'almost without hypnotic action' and 'has no hypnotic effects,' contrasting with most barbiturates which are primarily sedative-hypnotics [1][2]. In human performance tests, Proxibarbal did not impair discrimination or prolong reaction time [2].

Hypnotic activity Sedation Barbiturate differentiation

Elimination Half-Life: 51-Minute Renal Clearance vs. 35-Hour Hepatic Clearance of Butalbital

Proxibarbal exhibits a short half-life of 51 minutes in rats, attributed to its hydrophilic character and primary renal elimination, which prevents tubular reabsorption [1]. In contrast, butalbital, another barbiturate used for migraine, has a plasma half-life of approximately 35 hours in humans and undergoes hepatic metabolism [2].

Pharmacokinetics Half-life Elimination

Abuse and Dependence Potential: Low Risk Profile vs. Scheduled Barbiturates

In rhesus monkeys, Proxibarbal did not induce physical dependence, and its transformation product valofane lacked reinforcing properties [1]. The WHO rated Proxibarbal's therapeutic usefulness as moderate and found insufficient evidence to warrant international control, contrasting with many barbiturates that are scheduled substances [1].

Abuse potential Dependence Safety

Efficacy in Menopausal Symptoms: Direct Comparison with Veralipride

A comparative study evaluated Proxibarbal versus veralipride for the treatment of psycho-neuro-autonomic disorders of menopause [1]. While specific quantitative outcomes are not detailed in the abstract, the study establishes a direct clinical comparison context for this indication.

Menopause Psycho-neuro-autonomic disorders Comparative study

Enzyme Induction Mechanism: Specific Anti-Serotonin and Anti-Histamine Effects

Proxibarbal induces serotoninase and histaminase enzymes, accelerating the destruction of serotonin and histamine [1]. This mechanism is distinct from the GABA-A receptor potentiation typical of classical barbiturates and underlies its non-sedative, migraine-preventive profile [2].

Enzyme induction Serotonin Histamine Mechanism of action

Proxibarbal Application Scenarios: Evidence-Driven Research and Procurement Contexts


Migraine Preventive Research: Non-Sedative Barbiturate Model

Researchers investigating migraine prevention mechanisms can utilize Proxibarbal as a tool compound due to its demonstrated 71% attack elimination rate in a double-blind trial [1] and its unique enzyme-induction mechanism targeting serotonin and histamine pathways [2]. Its lack of hypnotic effects allows for studies of long-term prophylaxis without confounding sedation.

Pharmacokinetic Studies of Hydrophilic Barbiturate Elimination

Proxibarbal's 51-minute half-life in rats and primary renal elimination due to hydrophilic character [1] make it an ideal model for studying the impact of lipophilicity on barbiturate pharmacokinetics. Comparative studies with lipophilic barbiturates like butalbital (35-hour half-life) [2] can elucidate structure-pharmacokinetic relationships.

Abuse Liability Assessment of Non-Scheduled Barbiturates

Given that Proxibarbal did not induce physical dependence in rhesus monkeys and was not recommended for international control by the WHO [1], it serves as a reference compound for evaluating the abuse potential of novel barbiturate derivatives and for studying the structural determinants of dependence liability within the class.

Menopausal Symptom Management: Comparator for Non-Hormonal Therapies

Proxibarbal has been directly compared to veralipride in a study of psycho-neuro-autonomic menopausal disorders [1]. This positions it as a historical benchmark for evaluating novel non-hormonal treatments for menopausal symptoms, particularly vasomotor and neurovegetative complaints.

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